

In-Depth Technical Guide: 3-Cyano-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyano-4-methylbenzenesulfonamide

Cat. No.: B3382709

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CAS Number: 160312-73-8

Disclaimer: The following technical guide for **3-Cyano-4-methylbenzenesulfonamide** with CAS number 160312-73-8 has been compiled from available scientific literature. It is important to note that specific research and experimental data for this exact CAS number are limited in publicly accessible databases. Therefore, this document provides a comprehensive overview based on established principles of organic chemistry and the well-documented properties and biological activities of structurally related benzenesulfonamide derivatives. The experimental protocols and data presented are representative of this class of compounds and should be adapted and verified for the specific molecule.

Introduction

3-Cyano-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The benzenesulfonamide moiety is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and enzyme inhibitors. The presence of a cyano (-CN) group, a potent electron-withdrawing group, and a methyl (-CH₃) group on the benzene ring is expected to modulate the electronic properties and biological activity of the molecule. This guide provides a detailed overview of the synthesis, properties, and potential biological applications of **3-Cyano-4-methylbenzenesulfonamide**, with a focus on its potential as a carbonic anhydrase inhibitor.

Chemical Properties and Characterization

While specific experimental data for **3-Cyano-4-methylbenzenesulfonamide** (CAS 160312-73-8) is not readily available, the expected properties can be inferred from its structure and data from analogous compounds.

Table 1: Predicted and Representative Physicochemical Properties

Property	Predicted/Representative Value
Molecular Formula	C ₈ H ₈ N ₂ O ₂ S
Molecular Weight	196.23 g/mol
Appearance	White to off-white solid
Melting Point	Not available (typically 100-200 °C for similar compounds)
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols

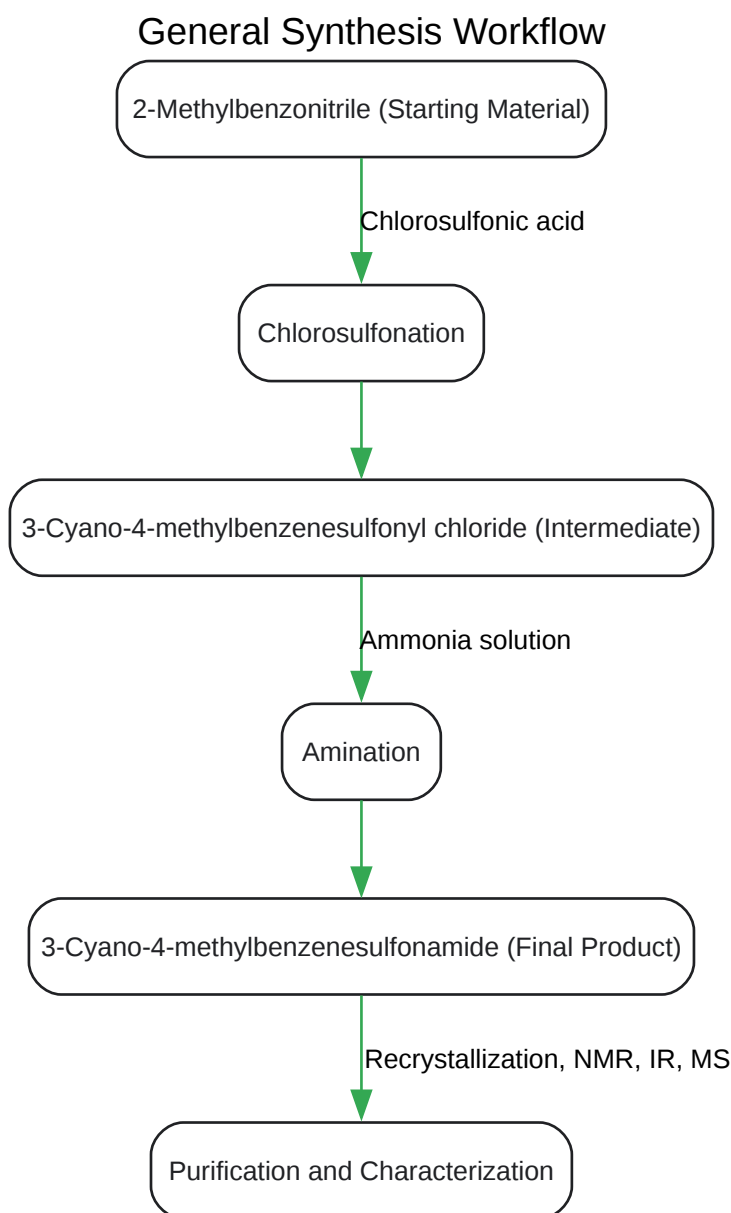
Table 2: Representative Spectroscopic Data for Substituted Benzenesulfonamides

Technique	Characteristic Peaks/Signals
¹ H NMR	Aromatic protons (δ 7.0-8.5 ppm), Sulfonamide protons (-SO ₂ NH ₂ , broad singlet, δ ~7.0-7.5 ppm), Methyl protons (-CH ₃ , singlet, δ ~2.5 ppm)
¹³ C NMR	Aromatic carbons (δ 110-150 ppm), Cyano carbon (-CN, δ ~115-120 ppm), Methyl carbon (-CH ₃ , δ ~20 ppm)
IR Spectroscopy	N-H stretching (sulfonamide, ~3300-3400 cm ⁻¹), C≡N stretching (nitrile, ~2220-2240 cm ⁻¹), S=O stretching (sulfonamide, asymmetric ~1350 cm ⁻¹ , symmetric ~1160 cm ⁻¹)
Mass Spectrometry	Molecular ion peak (M ⁺) corresponding to the molecular weight, fragmentation pattern characteristic of the benzenesulfonamide core.

Synthesis

A plausible and common method for the synthesis of **3-Cyano-4-methylbenzenesulfonamide** would involve a two-step process starting from 2-methylbenzonitrile.

General Synthetic Workflow



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Caption: General workflow for the synthesis of **3-Cyano-4-methylbenzenesulfonamide**.

Detailed Experimental Protocol (Representative)

This protocol is based on general procedures for the synthesis of substituted benzenesulfonamides.

Step 1: Synthesis of 3-Cyano-4-methylbenzenesulfonyl chloride

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-methylbenzonitrile.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add chlorosulfonic acid dropwise to the stirred starting material. The molar ratio of chlorosulfonic acid to 2-methylbenzonitrile should be approximately 3:1.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- The solid precipitate, 3-cyano-4-methylbenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.
- The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of **3-Cyano-4-methylbenzenesulfonamide**

- Suspend the crude 3-cyano-4-methylbenzenesulfonyl chloride in a suitable solvent such as dichloromethane or tetrahydrofuran.
- Cool the mixture in an ice bath.
- Slowly add an excess of concentrated aqueous ammonia solution dropwise with stirring.
- After the addition, allow the reaction to proceed at room temperature for 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the organic solvent under reduced pressure.
- The resulting solid is washed with water and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure **3-Cyano-4-methylbenzenesulfonamide**.

Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activity and Mechanism of Action

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.^[1] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.^[2] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.^{[1][3]}

Carbonic Anhydrase Inhibition

The primary sulfonamide group ($-\text{SO}_2\text{NH}_2$) is crucial for the inhibitory activity. The sulfonamide anion (SO_2NH^-) coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.^{[2][4]} The substituents on the benzene ring influence the binding affinity and selectivity for different CA isoforms.^[5]

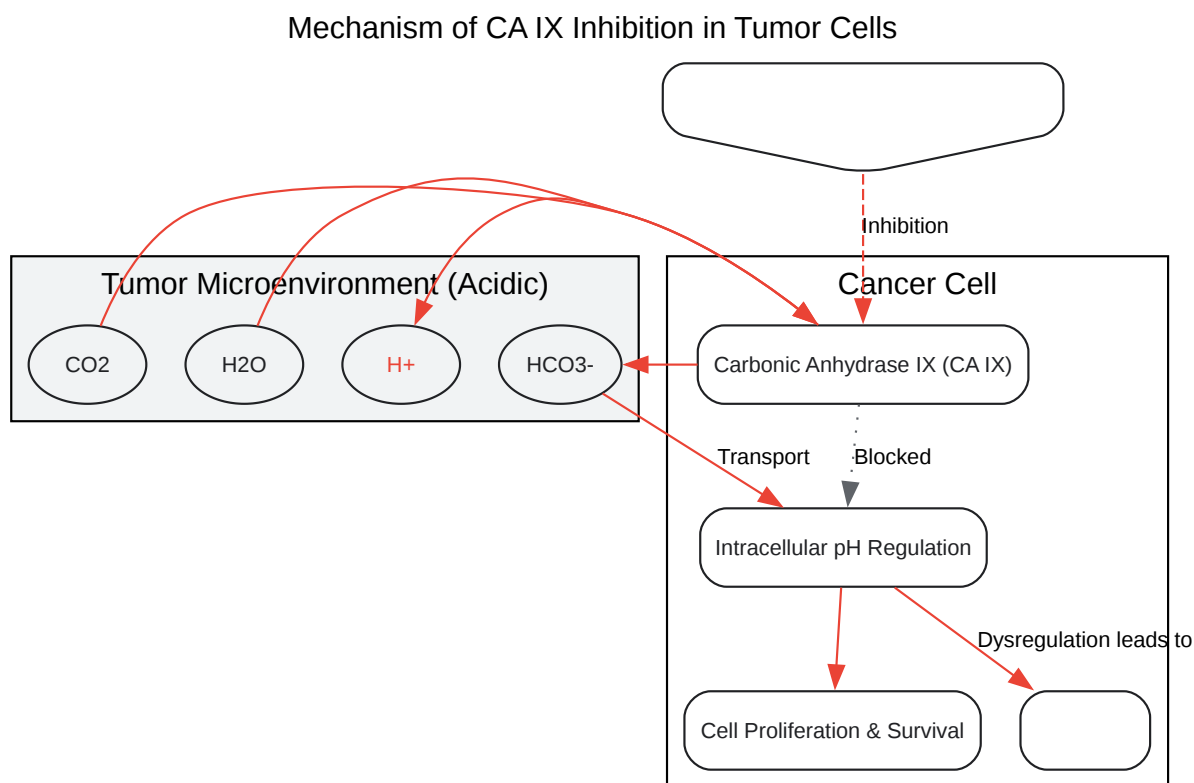
Table 3: Representative Inhibition Constants (K_i) of Substituted Benzenesulfonamides against Human Carbonic Anhydrase Isoforms

Compound (Substituents)	hCA I (Ki, nM)	hCA II (Ki, nM)	hCA IX (Ki, nM)	hCA XII (Ki, nM)	Reference
Acetazolamide (Standard)	250	12	25	5.7	[6]
4-Fluorobenzenesulfonamide	-	30.1	-	-	[5]
4-Carboxybenzenesulfonamide	1500	755	38.9	12.4	[5]
Ureido-substituted benzenesulfonamide (SLC-0111)	-	-	45.1	4.5	[7]

Note: The inhibitory activity of **3-Cyano-4-methylbenzenesulfonamide** would need to be experimentally determined.

Signaling Pathway of Carbonic Anhydrase IX Inhibition in Cancer

In hypoxic tumors, the transmembrane carbonic anhydrase IX (CA IX) is often overexpressed. It plays a crucial role in maintaining the intracellular pH of cancer cells by converting extracellular CO₂ to bicarbonate and protons. This contributes to an acidic tumor microenvironment, which promotes tumor progression and metastasis. Inhibition of CA IX can disrupt this pH regulation, leading to intracellular acidification and subsequent apoptosis of cancer cells.[7]



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Caption: Proposed mechanism of action for **3-Cyano-4-methylbenzenesulfonamide** as a CA IX inhibitor.

Conclusion

3-Cyano-4-methylbenzenesulfonamide is a molecule of interest due to its structural similarity to a well-established class of pharmacologically active compounds. Based on the chemistry of benzenesulfonamides, it can be synthesized through straightforward chemical reactions. Its potential to act as a carbonic anhydrase inhibitor makes it a candidate for further investigation in drug discovery, particularly in the context of diseases where CA isoforms are upregulated, such as certain cancers and glaucoma. Experimental validation of its synthesis, physicochemical properties, and biological activity is necessary to fully elucidate its therapeutic potential.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Cyano-4-methylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3382709#3-cyano-4-methylbenzenesulfonamide-cas-number-160312-73-8]

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